molecular formula C12H14N2O2 B11086698 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11086698
M. Wt: 218.25 g/mol
InChI Key: GFFXSWPZBYFXHN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the acetamide group at the 3-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C12H14N2O2/c1-3-14-10-7-5-4-6-9(10)11(12(14)16)13-8(2)15/h4-7,11H,3H2,1-2H3,(H,13,15)

InChI Key

GFFXSWPZBYFXHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)NC(=O)C

Origin of Product

United States

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